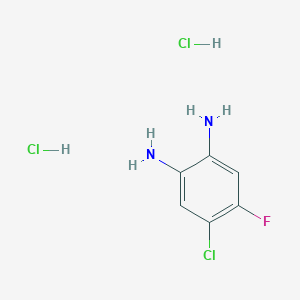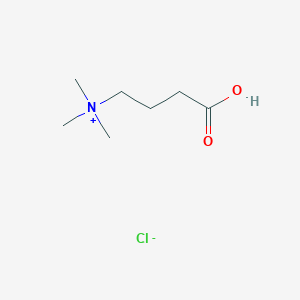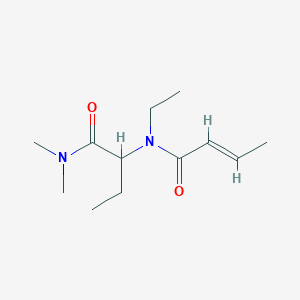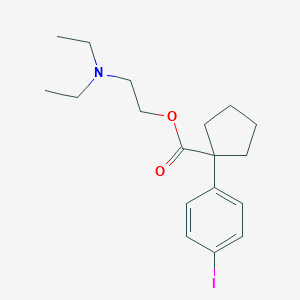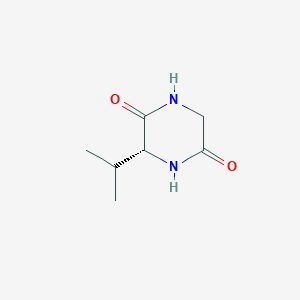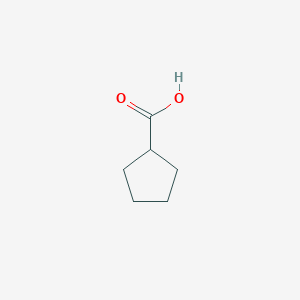
Cyclopentanecarboxylic acid
Descripción general
Descripción
Cyclopentanecarboxylic acid (CPCA) is a compound that has been studied for its biological activity, particularly as a gibberellin (GA) antagonist. It has been shown to act as a weak antagonist for various GA responses, such as growth in dwarf maize, senescence in Rumex leaf discs, and amylase production in barley half-seeds . This compound is structurally related to other cyclopentane derivatives that have been explored for their potential in pharmaceutical applications.
Synthesis Analysis
The synthesis of cyclopentanecarboxylic acid derivatives has been approached through various methods. For instance, the synthesis of 1-amino-1,3-cyclopentanedicarboxylic acid, a rigid glutamate analogue, was achieved using the known (+)-S and (-)-R isomers of 3-oxocyclopentanecarboxylic acid as starting materials. The cis and trans amino acids were obtained by fractional crystallization, and their absolute configuration was determined using spectral data . Another study reported the enantioselective synthesis of a cyclopentanedicarboxylic amino acid, a novel L-glutamic acid analogue, in 15 linear steps from silyloxypyrrole, utilizing L-glyceraldehyde as the source of chirality .
Molecular Structure Analysis
The molecular structure of cyclopentanecarboxylic acid derivatives has been analyzed using various techniques. For example, the conformational preferences of cis-1,3-cyclopentanedicarboxylic acid and its salts were studied in DMSO solution using 1H NMR spectroscopy. The study revealed multiple conformations for the diacid and single conformations for the ionized species, with intramolecular hydrogen bonding playing a significant role . Additionally, the room-temperature X-ray structure of a N-Boc-protected derivative of 3-aminobicyclo[1.1.1]pentanecarboxylic acid provided insights into the spatial arrangement of the molecule, including the interbridgehead distance and the orientation of the carboxyl group .
Chemical Reactions Analysis
Cyclopentanecarboxylic acid and its derivatives undergo various chemical reactions. For instance, cyclopentanone was reacted with carbon disulfide and glycine esters to synthesize carbodithioic acids. The presence of sulfur led to the oxidative coupling of the dithiocarboxylic acid with glycine, alanine, and phenylalanine esters . Another study explored the potential of cyclopentane-1,3-dione as an isostere for the carboxylic acid functional group, demonstrating its utility in the design of potent thromboxane A2 receptor antagonists .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopentanecarboxylic acid derivatives have been compared to those of other functional groups. Cyclopentane-1,3-diones, for example, exhibit pKa values typically in the range of carboxylic acids and have been shown to effectively substitute for the carboxylic acid functional group in drug design . The electrolytic dissociation of cyclopentanedicarboxylic acids has also been analyzed, revealing the distribution of biopharmaceutically active and inactive forms in solutions, which is crucial for their use as pharmaceutical intermediates .
Aplicaciones Científicas De Investigación
Pharmaceutical Industry
Cyclopentanecarboxylic acid is used as an intermediate in the synthesis of a variety of drugs .
Application
One specific application is its use as a key precursor in the synthesis of the anti-inflammatory drug ibuprofen .
Results or Outcomes
The outcome of this application is the production of ibuprofen, a widely used over-the-counter medication for relieving pain, reducing inflammation, and lowering fever .
Fragrance Industry
Cyclopentanecarboxylic acid serves as a building block for creating a variety of unique, complex scents .
Results or Outcomes
The outcome of this application is the production of unique, complex scents used in various products such as perfumes, lotions, and soaps .
Organic Chemistry Research
Cyclopentanecarboxylic acid is used as a starting material in a range of synthetic transformations .
Results or Outcomes
The outcome of this application is the production of new organic compounds, which can be used in further research or in various industrial applications .
Synthesis of Dyes
Cyclopentanecarboxylic acid is used in the synthesis of dyes .
Results or Outcomes
The outcome of this application is the production of unique, complex dyes used in various products such as textiles, plastics, and inks .
Palladium-Catalyzed Hydrocarboxylation
Cyclopentanecarboxylic acid can be produced by the palladium-catalyzed hydrocarboxylation of cyclopentene .
Application
This process is used in organic chemistry research and industrial applications to produce cyclopentanecarboxylic acid from cyclopentene .
Method of Application
The reaction involves the addition of carbon dioxide and water to cyclopentene in the presence of a palladium catalyst .
Results or Outcomes
The outcome of this application is the production of cyclopentanecarboxylic acid, which can be used in further research or in various industrial applications .
Base-Induced Ring Contraction
Cyclopentanecarboxylic acid can be produced by the base-induced ring contraction of 2-chloro cyclohexanone .
Application
This process is used in organic chemistry research and industrial applications to produce cyclopentanecarboxylic acid from 2-chloro cyclohexanone .
Method of Application
The reaction involves the conversion of 2-chloro cyclohexanone to give the ester methyl cyclopentanecarboxylate, which can be hydrolyzed to the carboxylic acid .
Results or Outcomes
The outcome of this application is the production of cyclopentanecarboxylic acid, which can be used in further research or in various industrial applications .
Safety And Hazards
Propiedades
IUPAC Name |
cyclopentanecarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c7-6(8)5-3-1-2-4-5/h5H,1-4H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBDSSBMEKXHSJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70187610 | |
| Record name | Cyclopentane carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70187610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentanecarboxylic acid | |
CAS RN |
3400-45-1 | |
| Record name | Cyclopentanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3400-45-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopentane carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003400451 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopentanecarboxylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59714 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclopentane carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70187610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclopentanecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.245 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLOPENTANECARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z6691VH94A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

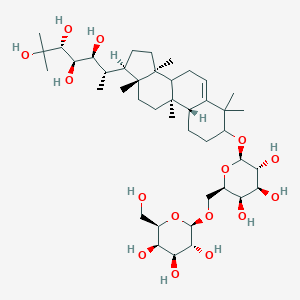
![(2R)-2-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-5,6-dihydro-2H-1,4-oxazine](/img/structure/B140416.png)
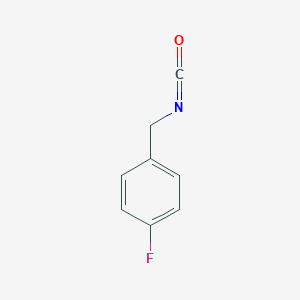
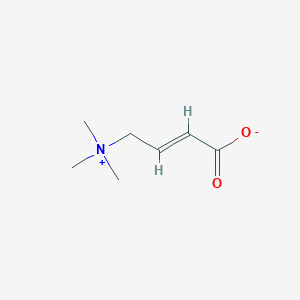
![3-[(4-Chlorobenzyl)Thio]-1H-1,2,4-Triazole](/img/structure/B140421.png)
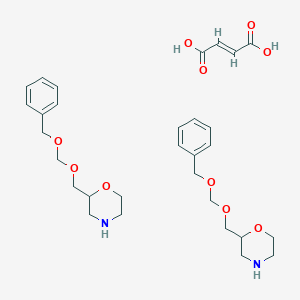
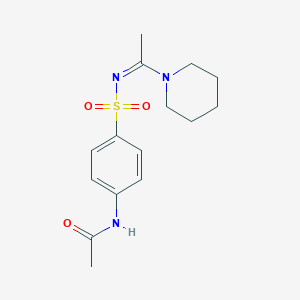
![Pyrido[1,2-a]benzimidazol-4-ol](/img/structure/B140430.png)
